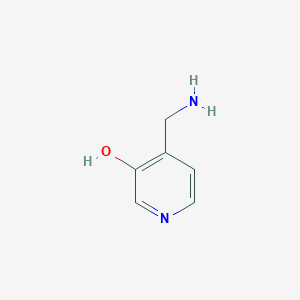

4-(Aminomethyl)pyridin-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRQPZSEAOKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578854 | |

| Record name | 4-(Aminomethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-47-0, 20485-35-2 | |

| Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic scaffold, the pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs. The strategic functionalization of this privileged structure offers a versatile platform for modulating physicochemical properties and biological activity. This guide focuses on a specific, yet promising derivative: 4-(Aminomethyl)pyridin-3-ol. This molecule uniquely combines the basicity of an aminomethyl group with the acidic and hydrogen-bonding capabilities of a hydroxyl group on the pyridine core. Understanding the nuanced chemical properties of this compound is paramount for its effective utilization in drug design and development, from optimizing synthesis to predicting its behavior in biological systems. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the synthesis, characterization, and potential applications of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is a pyridinol derivative with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1] Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position and an aminomethyl group at the 4-position.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (this compound) |

| CAS Number | 20485-35-2[1] |

| Molecular Formula | C₆H₈N₂O[1] |

| Molecular Weight | 124.14 g/mol [1] |

| Canonical SMILES | C1=C(C=NC=C1CN)O |

The interplay of the ionizable amino and hydroxyl groups, along with the pyridine nitrogen, dictates the physicochemical properties of this compound, influencing its solubility, lipophilicity, and interaction with biological targets.

Table 2: Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Remarks |

| pKa (Pyridine N) | ~5.0 - 6.0 | The electron-donating aminomethyl group is expected to increase the basicity compared to unsubstituted pyridine (pKa ≈ 5.2). |

| pKa (Phenolic OH) | ~8.5 - 9.5 | Similar to 3-hydroxypyridine, the hydroxyl group is expected to be weakly acidic. |

| pKa (Aminomethyl) | ~9.0 - 10.0 | Typical for a primary alkylamine. |

| Boiling Point | 386.1±27.0 °C | Predicted value. High boiling point is expected due to hydrogen bonding capabilities. |

| Density | 1.228±0.06 g/cm³ | Predicted value. |

| Solubility | Likely soluble in water and polar organic solvents. | Inferred from the high water solubility of related compounds like 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine.[2][3] |

| LogP | -0.2 to 0.5 | The hydrophilic nature of the amino and hydroxyl groups suggests a low LogP value. |

Synthesis and Purification

Proposed Synthetic Workflow: Reductive Amination

This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the case of this compound, the aldehyde would be 3-hydroxy-4-pyridinecarboxaldehyde, and the nitrogen source would be ammonia.

Sources

4-(Aminomethyl)pyridin-3-OL CAS number 20485-35-2

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-OL (CAS: 20485-35-2): A Versatile Scaffold for Modern Drug Discovery

Abstract

This compound is a heterocyclic organic compound featuring a pyridine core functionalized with both a hydroxyl and an aminomethyl group. While specific research on this exact molecule is emerging, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. The document synthesizes available physicochemical data, proposes logical synthetic pathways, and explores its vast potential as a scaffold and building block in the discovery of novel therapeutics, particularly in the areas of oncology and metabolic diseases. By examining the established roles of its core components—the pyridine ring, the 3-hydroxy substituent, and the 4-aminomethyl group—this guide serves as a foundational resource for leveraging this compound in future research and development endeavors.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring system is one of the most prolific heterocyclic scaffolds in the pharmaceutical industry.[1][2] Its prevalence stems from a unique combination of chemical properties that make it an ideal core for drug design. As a polar, ionizable aromatic molecule, the pyridine nucleus often enhances the solubility and bioavailability of less soluble compounds.[2][3] The nitrogen atom imparts basicity, providing a handle for salt formation to improve pharmaceutical properties, and its lone pair of electrons can engage in crucial hydrogen bonding interactions with biological targets.

There are numerous FDA-approved pharmaceuticals built upon pyridine or its derivatives, treating a vast range of conditions from cancer and viral infections to hypertension and neurological disorders.[1] This widespread success has cemented the pyridine scaffold as a "privileged structure," a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. The strategic placement of functional groups on this ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making derivatives like this compound highly valuable starting points for new drug discovery campaigns.[3]

Physicochemical and Structural Characteristics

This compound is a bifunctional molecule whose properties are dictated by its pyridine core and its hydroxyl and aminomethyl substituents. The key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 20485-35-2 | [4][5] |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| Predicted Boiling Point | 386.1 ± 27.0 °C | [4] |

| Predicted Density | 1.228 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 8.92 ± 0.10 | [4] |

| Appearance | (Not specified, likely a solid) | |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

Structural Insights:

-

Pyridine Core: The aromatic ring provides a rigid, planar structure. The ring nitrogen acts as a hydrogen bond acceptor and reduces the overall electron density of the ring, making it susceptible to nucleophilic substitution.[3]

-

3-Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with target proteins. It also introduces a degree of acidity.

-

4-Aminomethyl Group (-CH₂NH₂): The primary amine is basic and will be protonated at physiological pH. This positive charge can form key ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a binding pocket. The methylene spacer provides rotational flexibility.

The combination of a hydrogen bond donor/acceptor, a flexible basic group, and an aromatic core makes this molecule a versatile starting point for creating libraries of compounds with diverse pharmacological profiles.

Synthetic Strategies and Derivatization Potential

While specific, published synthetic routes for this compound are not extensively documented in mainstream literature, its structure can be accessed through established pyridine functionalization methodologies. A logical retrosynthetic approach would involve the reduction of a more accessible precursor at the 4-position.

Proposed Synthetic Workflow

A plausible synthetic pathway could start from a commercially available 3-hydroxypyridine derivative. The key transformation is the introduction and subsequent reduction of a nitrile or related functional group at the C4 position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of a Nitrile Precursor (General Methodology)

This protocol is a generalized procedure based on standard chemical reductions. Researchers must adapt it based on the specific substrate and laboratory safety protocols.

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Preparation: Suspend a reducing agent (e.g., 1.5-2.0 equivalents of Lithium Aluminum Hydride, LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) and cool the slurry to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the 4-Cyano-3-hydroxypyridine precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled reducing agent slurry via the dropping funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Extraction & Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., Ethyl Acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. By analyzing the biological activities of structurally related compounds, we can project its most promising applications.

A. Scaffold for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism that deactivates incretin hormones like GLP-1. Inhibiting DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and better glycemic control in type 2 diabetes. Several studies have identified aminomethyl-pyridine derivatives as potent and selective DPP-4 inhibitors.[6][7] The primary amine of the aminomethyl group is often crucial for forming a salt bridge or hydrogen bond network within the S2 extensive subsite of the DPP-4 active site.

Caption: Role of a DPP-4 inhibitor in the GLP-1 signaling pathway.

B. Building Block for Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyridine and pyridin-3-ol scaffolds are common features in many kinase inhibitors. For instance, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in some forms of hepatocellular carcinoma.[8] The aminopyridine/pyrimidine backbone is a well-established hinge-binding motif, and the functional groups on this compound provide vectors for building out into other regions of the ATP-binding pocket to achieve potency and selectivity.

C. Broader Pharmacological Potential

The versatility of the pyridine scaffold suggests potential in numerous other therapeutic areas. Pyridine derivatives have been investigated for a wide range of biological activities, including:

-

Antimicrobial and antifungal agents .[3]

-

Anti-inflammatory agents .[10]

-

Central Nervous System (CNS) applications , including as adenosine kinase inhibitors.[10]

Handling, Storage, and Safety

As a research chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

Storage and Stability

-

Recommended Storage: The compound should be stored in a tightly sealed container at 2–8 °C.[4]

-

Inert Atmosphere: Storage under an inert gas like nitrogen or argon is advised to prevent degradation from oxidation or reaction with atmospheric CO₂ (with the amine group).[4]

-

Hygroscopicity: Amines and hydroxyl-containing compounds can be hygroscopic. Store in a desiccator or dry box where possible.

General Safety Precautions

No specific Safety Data Sheet (SDS) for this compound is widely available. The following precautions are based on general principles for handling similar heterocyclic amines and phenols. A compound-specific SDS must be obtained from the supplier and consulted before any handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]

-

Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area immediately with plenty of water.[12]

-

Fire Safety: While not highly flammable, organic compounds can burn. Keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., CO₂, dry chemical, foam).[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[13]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its structure combines the proven benefits of the pyridine scaffold with two highly versatile functional groups that are known to participate in key binding interactions with a range of biological targets. Based on extensive evidence from analogous structures, this compound holds significant potential as a core building block for developing novel inhibitors of enzymes like DPP-4 and various protein kinases. This guide provides the foundational knowledge—from physicochemical properties and synthesis to projected applications and handling—for researchers to begin unlocking the therapeutic potential of this compound.

References

-

Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

-

Wikipedia. Gaboxadol. Available from: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

Al-Zoubi, W., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available from: [Link]

-

Safety Data Sheet. (2012). 2,2-Dimethylbenzyl alcohol. Available from: [Link]

-

Safety Data Sheet. (N.d.). Hazard identification of the product. Available from: [Link]

-

SLS Ireland. 4-(Aminomethyl)pyridine, 98%. Available from: [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

-

ResearchGate. (2002). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Available from: [Link]

-

The Royal Society of Chemistry. (N.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Available from: [Link]

-

Park, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available from: [Link]

-

MDPI. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. Available from: [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

-

Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Available from: [Link]

- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

Chemical Communications (RSC Publishing). (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Available from: [Link]

-

European Journal of Medicinal Chemistry. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. PubMed. Available from: [Link]

-

ResearchGate. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Available from: [Link]

-

ResearchGate. (N.d.). Synthesis of 3-aminomethyl pyridine. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 20485-35-2 [amp.chemicalbook.com]

- 5. This compound | 20485-35-2 [chemicalbook.com]

- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

4-(Aminomethyl)pyridin-3-OL molecular weight and formula

An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol: Properties, Synthesis, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to medicinal chemists and drug development professionals. We will delve into its core chemical and physical properties, explore plausible synthetic routes and reactivity, and contextualize its significance as a structural motif in modern drug discovery. This document synthesizes theoretical knowledge with practical, field-proven insights, including detailed experimental protocols for its synthesis and characterization, to serve as a valuable resource for researchers in the pharmaceutical and life sciences sectors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both a primary amine and a hydroxyl group. These functional groups are pivotal to its chemical behavior and its potential for interaction with biological targets, primarily through hydrogen bonding. Its fundamental properties are summarized below.

The molecular formula of this compound is C6H8N2O.[1][2][3] Its molecular weight is 124.14 g/mol .[1][2][3][4]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 20485-35-2 | [1][2][5] |

| Molecular Formula | C6H8N2O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][3][4] |

| MDL Number | MFCD11100730 | [2][5] |

| SMILES | OC1=C(CN)C=CN=C1 | [5] |

| Boiling Point | 386.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.228 ± 0.06 g/cm3 (Predicted) | [1] |

| pKa | 8.92 ± 0.10 (Predicted) | [1] |

| Storage Conditions | 2–8 °C, under inert gas | [1][5] |

Synthesis and Chemical Reactivity

One potential strategy could involve a directed ortho-metalation of a protected 3-hydroxypyridine, followed by the introduction of a cyanomethyl or a related functional group that can be subsequently reduced to the aminomethyl group. The development of one-pot reactions and novel C-H activation strategies for pyridine functionalization has become an area of intense research, offering more efficient routes to such compounds.[6][7]

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity: The chemical reactivity of this compound is governed by its three key structural features:

-

Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring itself can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

-

Amino Group (-CH₂NH₂): This primary amine is nucleophilic and basic. It can readily react with electrophiles such as acyl chlorides or aldehydes to form amides or imines, respectively.[8] This functionality is a common handle for further molecular elaboration in drug synthesis.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is weakly acidic and can be deprotonated. It can undergo reactions typical of phenols, such as etherification or esterification.[8]

Significance in Drug Discovery and Medicinal Chemistry

Substituted pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] The combination of a hydrogen bond donor (-OH, -NH₂), a hydrogen bond acceptor (pyridine N), and a rigid aromatic core in this compound makes it an attractive building block for designing new therapeutic agents.

The aminomethyl-pyridine motif is a key structural element in various pharmacologically active compounds. For instance, novel aminomethyl-pyridines have been designed and synthesized as potent and selective inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an important target for the treatment of type 2 diabetes.[10] In these inhibitors, the aminomethyl group often interacts with key acidic residues in the enzyme's active site.

Furthermore, derivatives of aminopyridinol and aminopyrimidinol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma.[11] The strategic placement of amino and hydroxyl groups is crucial for achieving high potency and selectivity.

Caption: Relationship between structural features and medicinal chemistry applications.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and characterization of this compound, based on established chemical principles and data from analogous compounds.

Protocol 4.1: Hypothetical Synthesis via Reduction

This protocol outlines a plausible final step for the synthesis: the reduction of a nitrile precursor, 3-hydroxy-4-cyanopyridine.

Objective: To synthesize this compound by the catalytic hydrogenation of 3-hydroxy-4-cyanopyridine.

Materials:

-

3-hydroxy-4-cyanopyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-hydroxy-4-cyanopyridine (1.0 eq) in anhydrous methanol.

-

Causality: Methanol is used as a polar protic solvent to dissolve the starting material. Anhydrous conditions are preferred to maximize catalyst activity.

-

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Pd/C is a highly effective catalyst for the reduction of nitriles to primary amines. Adding it under inert gas prevents potential ignition of the catalyst in air.

-

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Causality: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas. The reaction progress can be monitored by TLC or LC-MS.

-

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Trustworthiness: Complete removal of the palladium catalyst is critical for downstream applications, especially in a pharmaceutical context. Celite provides a fine filtration medium for this purpose.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization or column chromatography. Alternatively, it can be precipitated as its hydrochloride salt by adding an ethereal HCl solution, which often yields a more stable, crystalline solid. The free base can be regenerated by neutralization with a base like sodium bicarbonate.

Protocol 4.2: Structural Characterization by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound using proton Nuclear Magnetic Resonance (¹H NMR).

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Causality: DMSO-d₆ is chosen as the solvent because it can dissolve the polar compound and its residual solvent peak does not overlap with most expected signals. Importantly, the acidic (-OH) and amine (-NH₂) protons are often observable in DMSO-d₆, whereas they might exchange too rapidly in D₂O or CD₃OD.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Analysis & Expected Spectrum:

-

Aromatic Protons: Expect three signals in the aromatic region (~6.5-8.5 ppm), corresponding to the three protons on the pyridine ring. Based on the structure of related compounds like 4-(aminomethyl)pyridine, these will likely appear as a set of coupled doublets and singlets/doublets of doublets.[12]

-

Aminomethyl Protons (-CH₂-): A singlet should appear around 3.8-4.0 ppm, integrating to 2H. This signal is a singlet because there are no adjacent protons to couple with.

-

Amine Protons (-NH₂): A broad singlet, integrating to 2H. Its chemical shift can be variable and concentration-dependent.

-

Hydroxyl Proton (-OH): A broad singlet, integrating to 1H. Its chemical shift is also highly variable.

-

Trustworthiness: The combination of these specific signals (three aromatic protons, a 2H singlet for the CH₂, and exchangeable protons for NH₂ and OH) provides a unique fingerprint that validates the successful synthesis of the target structure.

-

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery. Its molecular architecture, featuring a strategically functionalized pyridine ring, provides a robust platform for developing novel therapeutics. The insights into its chemical properties, plausible synthetic pathways, and demonstrated relevance in analogous bioactive molecules underscore its potential. The provided protocols offer a practical framework for its synthesis and validation, empowering scientists to further explore the therapeutic promise of this and related compounds.

References

-

SLS Ireland. (n.d.). 4-(Aminomethyl)pyridine, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminopyridine-3-methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts - Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved from [Link]

-

Liu, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866333. Retrieved from [Link]

-

Mohammadi-Khanaposhtani, M. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113098. Retrieved from [Link]

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Maji, M. et al. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical Communications, 53(75), 10448-10451. Retrieved from [Link]

-

Kavčič, M. et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(20), 7484-7495. Retrieved from [Link]

-

Kim, J. S. et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Scientific Reports, 12(1), 4725. Retrieved from [Link]

-

Sosnovskikh, V. Y. et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 786-795. Retrieved from [Link]

Sources

- 1. This compound CAS#: 20485-35-2 [amp.chemicalbook.com]

- 2. This compound | 20485-35-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20485-35-2|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 3-(aminomethyl)pyridin-4-ol | 1243458-09-4 | 91 [smolecule.com]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

The Enigmatic Potential of 4-(Aminomethyl)pyridin-3-ol: A Technical Guide to Unlocking its Biological Activity

Foreword: The Pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic motif, is a cornerstone of numerous biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold" in drug discovery. From the anti-tuberculosis agent isoniazid to the nicotinic acetylcholine receptor agonist nicotine, the versatility of the pyridine core is well-documented. Our focus here is on a specific, relatively unexplored derivative: 4-(Aminomethyl)pyridin-3-ol . This molecule, by virtue of its aminomethyl and hydroxyl substituents, presents a compelling case for a diverse range of biological activities. This guide will serve as an in-depth technical exploration for researchers, scientists, and drug development professionals, providing a roadmap to systematically investigate and unlock the therapeutic potential of this intriguing compound. We will not merely list protocols, but delve into the scientific rationale behind each experimental choice, fostering a deeper understanding of the journey from a molecule to a potential medicine.

Deconstructing the Molecule: Predicting Biological Activity from Chemical Structure

The structure of this compound offers several clues to its potential biological roles. The 4-aminopyridine core is a well-established pharmacophore, most notably as a potassium channel blocker. The aminomethyl group introduces a basic side chain capable of forming key hydrogen bonds and salt bridges with biological targets. The hydroxyl group at the 3-position can also participate in hydrogen bonding and may influence the molecule's overall polarity and metabolic stability.

Based on these structural features and the known activities of related compounds, we can hypothesize several primary avenues of biological investigation for this compound:

-

Neuromodulatory Effects via Ion Channel Interaction: Drawing parallels with 4-aminopyridine, a primary hypothesis is the modulation of voltage-gated potassium channels, which could have profound implications for neuronal excitability and neurotransmitter release.[1][2][3]

-

Enzyme Inhibition: The aminomethylpyridine scaffold is present in inhibitors of various enzymes.[4][5][6] We will explore the potential for this compound to inhibit key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and GABA aminotransferase (GABA-AT).

-

Antimicrobial and Cytotoxic Activity: The nitrogen-rich pyridine core is a common feature in many antimicrobial and anticancer agents.[7][8][9][10] Investigating the potential of this compound in these areas is a logical extension of its predicted bioactivity.

The following sections will provide detailed experimental frameworks to rigorously test these hypotheses.

Investigating Neuromodulatory Potential: A Focus on Potassium Channel Blockade

The structural similarity to 4-aminopyridine, a known potassium channel blocker used to treat certain neurological conditions, strongly suggests that this compound may exhibit similar properties.[1][2] Restoration of axonal conduction in demyelinated neurons is a key mechanism of 4-aminopyridine.[1]

In Vitro Electrophysiology: Patch-Clamp Analysis

The gold standard for characterizing ion channel modulation is the patch-clamp technique. This method allows for the direct measurement of ion flow through channels in the cell membrane.

Objective: To determine if this compound directly modulates the activity of voltage-gated potassium channels (Kv).

Experimental Protocol:

-

Cell Culture: Utilize a cell line expressing specific Kv channel subtypes (e.g., HEK293 cells stably transfected with Kv1.1, Kv1.2, etc.).

-

Whole-Cell Patch-Clamp Recording:

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-step protocol to elicit potassium currents.

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of this compound and record the corresponding changes in current amplitude and kinetics.

-

-

Data Analysis:

-

Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration).

-

Analyze the voltage-dependence of block and any effects on channel gating kinetics.

-

Causality and Self-Validation: A dose-dependent reduction in the outward potassium current that is reversible upon washout of the compound would provide strong evidence for direct channel blockade. Comparing the IC50 value to that of 4-aminopyridine will establish its relative potency.

Workflow for In Vitro Electrophysiological Screening

Caption: Workflow for patch-clamp analysis of Kv channel modulation.

Exploring Enzyme Inhibition: DPP-4 and GABA-AT as Key Targets

The aminomethylpyridine scaffold has been successfully exploited in the design of potent enzyme inhibitors.[4][5][6] We will focus on two enzymes with significant therapeutic relevance: DPP-4 and GABA aminotransferase.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a serine protease that deactivates incretin hormones, making it a key target in the treatment of type 2 diabetes.[4]

Objective: To determine the inhibitory activity of this compound against human DPP-4.

Experimental Protocol:

-

Reagents:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-Prolyl-7-amino-4-methylcoumarin).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Positive control: Sitagliptin or Vildagliptin.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, substrate, and varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the DPP-4 enzyme.

-

Incubate at 37°C.

-

Measure the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Causality and Self-Validation: A concentration-dependent decrease in the rate of substrate cleavage, with a well-defined IC50, indicates direct inhibition of DPP-4. The inclusion of a known DPP-4 inhibitor as a positive control validates the assay's performance.

GABA Aminotransferase (GABA-AT) Inhibition Assay

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes the inhibitory neurotransmitter GABA.[11][12] Its inhibition can lead to increased GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders.[11][12][13]

Objective: To assess the inhibitory potential of this compound against GABA-AT.

Experimental Protocol:

-

Enzyme Source: Purified GABA-AT from a commercially available source or prepared from porcine brain.

-

Coupled Enzyme Assay:

-

The reaction catalyzed by GABA-AT produces succinic semialdehyde.

-

This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) with the concomitant reduction of NAD+ to NADH.

-

The increase in NADH is monitored spectrophotometrically at 340 nm.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, NAD+, PLP, and SSADH in a suitable buffer.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding GABA-AT.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction velocities.

-

Calculate the IC50 value from the concentration-inhibition curve.

-

Causality and Self-Validation: A dose-dependent decrease in the rate of NADH production is indicative of GABA-AT inhibition. The use of a known GABA-AT inhibitor, such as vigabatrin, as a positive control is essential for assay validation.[13]

Enzyme Inhibition Assay Workflow

Caption: General workflow for in vitro enzyme inhibition assays.

Antimicrobial and Cytotoxic Screening

Pyridine derivatives are known to possess a broad spectrum of antimicrobial and anticancer activities.[8][9][10] Therefore, it is prudent to evaluate this compound for these properties.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol (Broth Microdilution Method):

-

Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Culture Preparation: Grow microorganisms to the mid-logarithmic phase and dilute to a standardized inoculum density.

-

Assay Procedure:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes only) and negative (medium only) controls.

-

Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality and Self-Validation: The clear demarcation between wells with and without microbial growth provides a definitive endpoint. The inclusion of standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls ensures the validity of the assay.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines and a non-cancerous control cell line.

Experimental Protocol (MTT Assay):

-

Cell Lines: Use a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value, the concentration that reduces cell viability by 50%.

-

Causality and Self-Validation: A dose-dependent decrease in cell viability indicates a cytotoxic effect. A significantly lower IC50 for cancer cell lines compared to the non-cancerous cell line would suggest selective cytotoxicity. Doxorubicin can be used as a positive control for cytotoxicity.

Pharmacokinetic Considerations

A preliminary assessment of the pharmacokinetic properties of this compound is crucial for its potential as a drug candidate. While in vivo studies are beyond the scope of this initial guide, in silico and simple in vitro assessments can provide valuable insights.

Table 1: Key Pharmacokinetic Parameters to Evaluate

| Parameter | Method of Assessment | Rationale |

| Solubility | Kinetic or thermodynamic solubility assays | Poor solubility can hinder absorption and formulation. |

| LogP/LogD | In silico prediction or experimental methods (e.g., shake-flask) | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes. |

| Plasma Stability | Incubation with plasma from different species (human, rat, mouse) | Assesses the compound's stability in the systemic circulation. |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Identifies potential metabolic liabilities and predicts in vivo clearance. |

| Blood-Brain Barrier Permeability | In silico models or in vitro assays (e.g., PAMPA) | Crucial for compounds targeting the central nervous system. |

Conclusion and Future Directions

This compound is a molecule of significant, yet largely untapped, potential. This guide has laid out a systematic and scientifically rigorous approach to begin to unravel its biological activities. The proposed experimental workflows, grounded in established methodologies and the known pharmacology of related pyridine derivatives, provide a clear path forward for researchers.

Positive results in any of the described assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The journey of drug discovery is long and complex, but with a logical and well-informed strategy, the secrets of this compound can be unlocked, potentially leading to the development of novel therapeutics for a range of human diseases.

References

-

Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530–535. [Link]

-

Rowbottom, M. W., Bain, G., Calderon, I., Lasof, T., Lonergan, D., Lai, A., ... & Hutchinson, J. H. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

-

PubChem. (n.d.). 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, C., Cen, B., Duan, W., Lin, G., Wang, X., & Li, B. (2021). Synthesis, Herbicidal Activity and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study of 4-Methyl- 1,2,4-triazole-thioether Compounds Containing Natural Styrene Structure. Chinese Journal of Organic Chemistry, 41(6), 2485-2495. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. Retrieved from [Link]

-

Zhang, Y., Wang, H., Li, H., Liu, Y., Zhang, Y., & Wang, B. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

-

Kocić, I., Stojanović, R., & Sternić, N. (2019). 4-aminopyridine–the new old drug for the treatment of neurodegenerative diseases. Neural Regeneration Research, 14(8), 1321–1326. [Link]

-

Sağlam, G., & Akgül, G. (2010). In vivo 4-aminopyridine treatment alters the neurotoxin 3-acetylpyridine-induced plastic changes in intrinsic electrophysiological properties of rat cerebellar Purkinje neurones. European Journal of Pharmacology, 642(1-3), 56–65. [Link]

-

Benton, B. J., Capacio, B. R., & Chang, F. C. (1995). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug Metabolism and Disposition, 23(1), 20-25. [Link]

-

Al-Ostath, A., Al-Ameri, M., & Al-Masoudi, N. A. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Advances, 16(1), 1-10. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123456. [Link]

-

Al-Ghorbani, M., El-Gendy, M. A. A., & Shaaban, M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 476-491. [Link]

-

Tankan, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6819. [Link]

-

Al-Majid, A. M., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(1), 136. [Link]

-

Ullah, A., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16998. [Link]

-

Hayes, K. C., et al. (2000). Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. Archives of Physical Medicine and Rehabilitation, 81(8), 1045-1051. [Link]

-

Uges, D. R., et al. (1981). Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. British Journal of Anaesthesia, 53(6), 567-570. [Link]

-

Lee, S., et al. (2025). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. Proceedings of the National Academy of Sciences, 122(2), e2318833121. [Link]

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Segal, J. L., & Brunnemann, S. R. (1997). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. The Journal of Clinical Pharmacology, 37(4), 312-317. [Link]

-

Lee, Y., et al. (2025). Targeting Conformational Flexibility of Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. ChemRxiv. [Link]

-

Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530–535. [Link]

-

Silverman, R. B., & Nanavati, S. M. (2012). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 55(13), 5917–5935. [Link]

-

Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]

-

Szymański, P., & Mikołajewska, H. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5131. [Link]

-

El-Damasy, D. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(15), 8140–8164. [Link]

-

Al-Bayati, F. A., & Amin, H. H. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxidant Activities. Chemical Methodologies, 6(12), 992-1002. [Link]

-

Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. [Link]

Sources

- 1. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 11. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-3-ol Derivatives and Analogs: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Aminomethyl)pyridin-3-ol derivatives and their analogs, a class of compounds with significant and diverse therapeutic potential. Drawing upon a wealth of scientific literature, this document delves into the synthesis, mechanisms of action, structure-activity relationships, and pharmacokinetic profiles of these promising molecules. We will explore their roles as enzyme inhibitors and receptor modulators across a spectrum of diseases, including diabetes, fibrosis, and neurodegenerative disorders. This guide is designed to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The this compound core, a key structural component of pyridoxamine (a vitamer of vitamin B6), has emerged as a versatile scaffold in medicinal chemistry. Its inherent biological relevance, coupled with the synthetic tractability of the pyridine ring, has allowed for the development of a wide array of derivatives and analogs with tailored pharmacological properties. The presence of the aminomethyl and hydroxyl groups provides key hydrogen bonding capabilities and sites for further chemical modification, making it an ideal starting point for the design of targeted therapeutics.

The applications of these derivatives are broad and impactful. They have been investigated as inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, Lysyl Oxidase-Like 2 (LOXL2) in fibrotic diseases, and cholinesterases for the management of Alzheimer's disease. Furthermore, their ability to modulate receptor activity, such as the PI3K/Akt signaling pathway, highlights their potential in cancer therapy and other proliferative disorders. This guide will explore these applications in detail, providing insights into the molecular mechanisms that underpin their therapeutic effects.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic versatility of this compound derivatives stems from their ability to interact with a range of biological targets. This section will explore some of the most significant of these, detailing the signaling pathways involved and the molecular mechanisms of modulation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Aminomethyl-pyridine derivatives have been designed as potent and selective DPP-4 inhibitors.

-

Mechanism of Action: These inhibitors typically form key interactions with the active site of DPP-4. Molecular modeling studies have shown that the aminomethyl group can interact with the acidic residues Glu205 and Glu206 in the S2 pocket of the enzyme, while the pyridine ring can engage in π-π stacking interactions with aromatic residues like Tyr662.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition in Fibrosis

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM). Upregulation of LOXL2 is associated with the excessive ECM deposition characteristic of fibrotic diseases. Derivatives of 4-(aminomethyl)pyridine have been developed as potent and selective LOXL2 inhibitors.[1]

-

Mechanism of Action: These compounds act as irreversible inhibitors of LOXL2 by forming a covalent bond with the enzyme's active site. Molecular modeling suggests that the aminomethyl group is crucial for this interaction, while substitutions on the pyridine ring can enhance selectivity and potency.[2] Inhibition of LOXL2 disrupts the fibrotic process by preventing the maturation of collagen fibers.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves multi-step sequences that allow for the introduction of various substituents to explore structure-activity relationships. This section provides an overview of common synthetic strategies and detailed protocols for key reactions and biological assays.

General Synthetic Strategies

A common approach to synthesizing aminomethyl-pyridine derivatives begins with a functionalized pyridine core, such as a cyanopyridine or a pyridine carboxylic acid. The aminomethyl group can be introduced through the reduction of a nitrile or an amide. Subsequent modifications to the pyridine ring or the amino group can be achieved through various organic reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formation.

Detailed Experimental Protocol: Synthesis of a 4-(Aminomethyl)pyridine Derivative

This protocol describes a representative synthesis of a 4-(aminomethyl)pyridine derivative via the reduction of a cyanopyridine precursor.

Step 1: Synthesis of 4-Cyano-3-hydroxypyridine

-

To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Add copper(I) cyanide (1.2 eq) and continue stirring at 80 °C for 12-16 hours.

-

After cooling to room temperature, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Dissolve the 4-cyano-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a reducing agent such as Raney nickel or palladium on carbon (catalytic amount).

-

Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) and room temperature for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Detailed Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against DPP-4.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of human recombinant DPP-4 enzyme solution to each well and incubate for 10 minutes at 37 °C.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) to each well.

-

Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) over time using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationships and Pharmacokinetic Profiles

The pharmacological properties of this compound derivatives are highly dependent on the nature and position of substituents on the pyridine ring and the aminomethyl group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.

Structure-Activity Relationships (SAR)

-

DPP-4 Inhibitors: Studies have shown that the presence of a primary or secondary amine in the aminomethyl group is essential for potent DPP-4 inhibition. [3]Halogen substitutions on the pyridine ring, particularly at the 2- and 6-positions, can significantly enhance inhibitory activity. The nature of the substituent at the 5-position can influence selectivity over other dipeptidyl peptidases.

-

LOXL2 Inhibitors: For LOXL2 inhibitors, the aminomethyl group is critical for the irreversible mechanism of action. The introduction of a trifluoromethyl group at the 6-position of the pyridine ring has been shown to increase potency and selectivity. [1]* Cholinesterase Inhibitors: The SAR for cholinesterase inhibitors is more complex. The length and nature of the substituent on the amino group can affect the binding affinity for the peripheral anionic site of the enzyme. Aromatic or heteroaromatic substituents on the pyridine ring can also contribute to inhibitory potency through π-π stacking interactions. [4]

Pharmacokinetic Considerations

The pharmacokinetic profiles of 4-(aminomethyl)pyridine derivatives are a key consideration in their development as therapeutic agents. Parameters such as oral bioavailability, plasma half-life, and metabolic stability are critical for determining the dosing regimen and overall efficacy of a drug candidate.

-

Absorption: The basicity of the aminomethyl group can influence the oral absorption of these compounds. Formulation strategies may be required to optimize their bioavailability.

-

Distribution: The lipophilicity of the derivatives, which can be modulated by the substituents on the pyridine ring, will affect their distribution into various tissues, including the central nervous system.

-

Metabolism: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. Common metabolic pathways include N-oxidation and hydroxylation. Strategies to block these metabolic sites, such as the introduction of fluorine atoms, can improve metabolic stability and prolong the half-life of the compounds.

-

Excretion: The primary route of excretion for many aminopyridine derivatives is renal.

| Derivative Class | Key SAR Observations | General Pharmacokinetic Profile |

| DPP-4 Inhibitors | Primary/secondary amine essential; Halogenation at C2/C6 enhances potency. | Generally good oral bioavailability; variable half-life depending on metabolism. [5] |

| LOXL2 Inhibitors | Aminomethyl group crucial for irreversible inhibition; CF3 at C6 increases potency. | Orally efficacious in preclinical models; further human data needed. [1] |

| Cholinesterase Inhibitors | Substituents on the amino group and pyridine ring influence binding. | CNS penetration is a key consideration; metabolism can be a challenge. [6][7] |

Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich and promising area of research in medicinal chemistry. The diverse therapeutic applications of these compounds, from metabolic disorders to neurodegenerative diseases and fibrosis, underscore their potential to address significant unmet medical needs.

Future research in this area will likely focus on several key aspects:

-

Optimization of Selectivity: For enzyme inhibitors, achieving high selectivity for the target enzyme over related family members is crucial to minimize off-target effects. Further exploration of SAR and the use of structure-based drug design will be instrumental in developing more selective inhibitors.

-

Improving Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and CNS penetration (where desired) will be a major focus of future drug development efforts. Strategies such as prodrug approaches and the use of advanced formulation technologies may be employed.

-

Exploring New Therapeutic Targets: The versatility of the this compound scaffold suggests that it may have utility against a wider range of biological targets than those currently explored. High-throughput screening and computational approaches can be used to identify new therapeutic opportunities for this class of compounds.

References

- Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics, 32(6), 588-593.

- BenchChem. (n.d.). Acetylcholinesterase Inhibition by 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine Analogs.

- Cook, D. J., et al. (1995). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Pharmaceutical Research, 12(7), 987-992.

- Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-21.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Meier, A., Kuczera, K., & Mure, M. (2022). A 3D–Predicted Structure of the Amine Oxidase Domain of Lysyl Oxidase–Like 2. International Journal of Molecular Sciences, 23(21), 13411.

- Scapin, G. (2016). Structural Chemistry and Molecular Modeling in the Design of DPP4 Inhibitors. Current Topics in Medicinal Chemistry, 16(13), 1465-1476.

- Evenhuis, J., et al. (1981). Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. British Journal of Anaesthesia, 53(6), 567-570.

- IC50 Values Obtained for Prepared Derivatives against Different Tested...

- Hayes, K. C., et al. (2004). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. The Journal of Clinical Pharmacology, 44(4), 341-348.

- Meier, A., Kuczera, K., & Mure, M. (2022). A 3D–Predicted Structure of the Amine Oxidase Domain of Lysyl Oxidase–Like 2. International Journal of Molecular Sciences, 23(21), 13411.

- Scapin, G. (2011). Structural Biology and Molecular Modeling in the Design of Novel DPP-4 Inhibitors. In Dipeptidyl Peptidase 4 (DPP4) Inhibitors in Type 2 Diabetes (pp. 53-68). Springer.

- IC50 values of the most active derivatives in some cancerous cell lines - ResearchG

- Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. - Semantic Scholar. (n.d.).

- Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Forensic Research, 12(7), 1-4.

- MacKinnon, S. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423.

- Bond, A. D., et al. (2013). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 4(11), 1081-1086.

- Bouziane, I., et al. (2017). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 114-120.

- Table showing the structures and IC50 values for Cx50 inhibition for...

- Shirsat, R. M., et al. (2018). Design, Synthesis and Evaluation of 4-Aminopyridine Analogues as Cholinesterase Inhibitors for Management of Alzheimer's Diseases.

- Sharma, S., & Singh, R. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Discovery Technologies, 20(2), 1-16.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(10), 3749-3765.

- da Silva, C. H. T. P., et al. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. Molecules, 23(2), 486.

- Acetylcholinesterase (AchE) Activity Assay Kit • Catalogue Code: MAES0131 • Size: 96T • Research Use Only. (n.d.).

- Owczarek, K., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 28(3), 1369.

- Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46831-46843.

- de Azevedo, R. P., et al. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 59(15), 7058-7069.

- Shirsat, R. M., et al. (2018). Design, Synthesis and Evaluation of 4-Aminopyridine Analogues as Cholinesterase Inhibitors for Management of Alzheimer's Diseases.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.

- ChemInform Abstract: Synthesis of 4-Hydroxy- and 4-Amino-3-acyl-2-trifluoromethylpyridines.

- Szabó, G., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2956-2967.

- Galkin, M. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(23), 8233.

Sources

- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. Pharmacokinetics of 4-aminopyridine derivatives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-(Aminomethyl)pyridine Derivatives as Potent and Selective LOXL2 Inhibitors: A Technical Guide for Drug Discovery Professionals

Abstract

Lysyl oxidase-like 2 (LOXL2) has emerged as a critical therapeutic target in a spectrum of fibroproliferative diseases and cancers. Its enzymatic activity, which catalyzes the cross-linking of collagen and elastin in the extracellular matrix (ECM), is a key driver of tissue stiffening and disease progression. This guide provides an in-depth technical overview of a promising class of small molecule inhibitors centered around the 4-(aminomethyl)pyridine scaffold. While direct public data on 4-(aminomethyl)pyridin-3-ol as a LOXL2 inhibitor is limited, this core structure serves as a foundational element for highly potent and selective derivatives that have entered preclinical and clinical development. We will delve into the mechanism of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field.

The Rationale for Targeting LOXL2 in Disease

LOXL2 is a copper-dependent amine oxidase that plays a pivotal role in the maturation of the extracellular matrix.[1] Under pathological conditions, its upregulation has been implicated in the progression of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), as well as in the growth and metastasis of several cancers.[2][3] The aberrant cross-linking of collagen and elastin by LOXL2 leads to increased tissue stiffness, which in turn promotes a pro-fibrotic microenvironment and facilitates tumor cell invasion and proliferation.[1][4]

The therapeutic potential of targeting LOXL2 has been underscored by numerous preclinical studies where its inhibition has led to a reduction in fibrosis and tumor progression.[4][5][6] While antibody-based therapies have been explored, small molecule inhibitors offer the potential for oral bioavailability and better tissue penetration.[7] The 4-(aminomethyl)pyridine scaffold has emerged as a particularly promising starting point for the development of such inhibitors.

The 4-(Aminomethyl)pyridine Scaffold: A Privileged Structure for LOXL2 Inhibition

The 4-(aminomethyl)pyridine core is a key pharmacophore in a series of potent and selective LOXL2 inhibitors. While detailed inhibitory data for the parent compound, this compound, is not extensively available in the public domain, its structural motifs are present in well-characterized inhibitors. The primary amine of the aminomethyl group is believed to interact with the active site of LOXL2, mimicking the natural lysine substrate.[8] Substitutions on the pyridine ring have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.[9]

Mechanism of Action